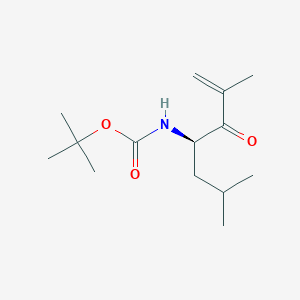
tert-Butyl (R)-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .
Industrial Production Methods
Industrial production of tert-Butyl carbamates often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for cross-coupling reactions, and various bases like Cs₂CO₃ .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed synthesis can yield N-Boc-protected anilines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is used as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules .
Biology
In biological research, this compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine
In medicine, it is used in the development of drugs, particularly those requiring selective protection and deprotection of functional groups during synthesis .
Industry
Industrially, tert-Butyl carbamates are used in the production of polymers, coatings, and other materials that benefit from the stability and reactivity of the carbamate group .
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate involves the formation of a stable carbamate group that can be selectively cleaved under acidic conditions. The cleavage process typically involves protonation of the carbonyl oxygen, followed by elimination to form a tert-butyl cation . This mechanism allows for the controlled release of the amine, making it useful in various synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
Di-tert-butyl dicarbonate: A precursor in the synthesis of tert-Butyl carbamates.
tert-Butyl esters: Employed in organic synthesis for their stability and reactivity.
Uniqueness
What sets tert-Butyl ®-(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate apart is its specific structure, which provides unique reactivity patterns and stability. This makes it particularly valuable in applications requiring selective protection and deprotection of functional groups.
Propriétés
Formule moléculaire |
C14H25NO3 |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
tert-butyl N-[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamate |
InChI |
InChI=1S/C14H25NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11H,3,8H2,1-2,4-7H3,(H,15,17)/t11-/m1/s1 |
Clé InChI |
BRMIWZWAGRRHEN-LLVKDONJSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)C(=C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)C(=C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


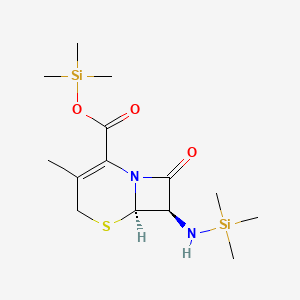
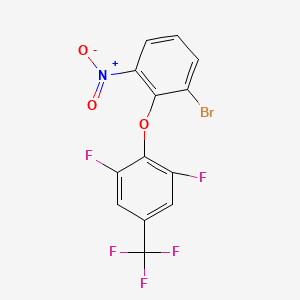
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)


![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)

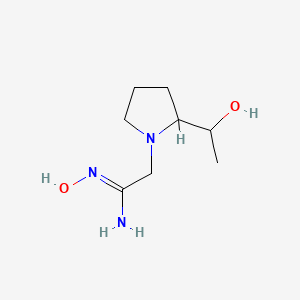
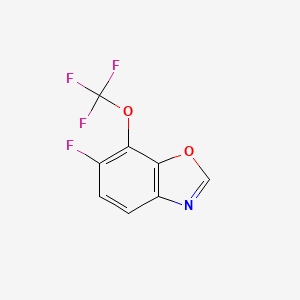

![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
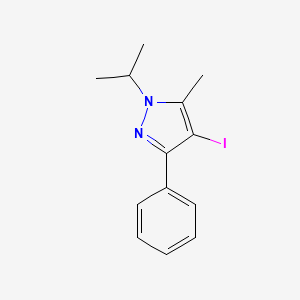

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
